Dodecyl 4-chloro-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

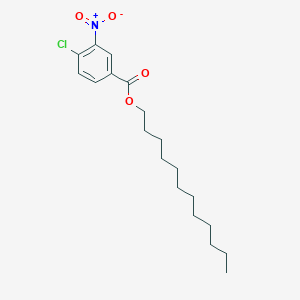

Dodecyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C19H28ClNO4 and a molecular weight of 369.892 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecyl ester group, and the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with dodecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

Dodecyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and dodecanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Reduction: The major product is dodecyl 4-chloro-3-aminobenzoate.

Ester Hydrolysis: The products are 4-chloro-3-nitrobenzoic acid and dodecanol.

Aplicaciones Científicas De Investigación

Dodecyl 4-chloro-3-nitrobenzoate is utilized in various scientific research fields, including:

Mecanismo De Acción

The mechanism of action of dodecyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The ester group allows the compound to interact with lipid membranes, potentially affecting membrane integrity and function .

Comparación Con Compuestos Similares

Similar Compounds

Dodecyl 4-chlorobenzoate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

Dodecyl 3-nitrobenzoate: Lacks the chlorine atom, which may affect its reactivity and interactions with biological targets.

4-Chloro-3-nitrobenzoic acid: Lacks the dodecyl ester group, which may influence its solubility and membrane interactions.

Uniqueness

Dodecyl 4-chloro-3-nitrobenzoate is unique due to the presence of both the chlorine and nitro substituents on the benzene ring, as well as the dodecyl ester group.

Actividad Biológica

Dodecyl 4-chloro-3-nitrobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to explore its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of 4-chloro-3-nitrobenzoic acid with a dodecyl chain. Its molecular formula is C16H22ClNO2, and it has a molecular weight of approximately 303.80 g/mol. The presence of the dodecyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell lysis. It can also inhibit specific enzymes critical for bacterial metabolism.

- Anticancer Properties : Research suggests that it may inhibit various signaling pathways involved in cell proliferation and apoptosis in cancer cells.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various bacterial strains. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

- HeLa Cells : The compound induced apoptosis with an IC50 value of approximately 20 µM.

- MCF-7 Cells : Significant inhibition of cell proliferation was observed at concentrations above 10 µM.

The mechanism behind this cytotoxicity appears to involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a microbiology lab evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between the compound's concentration and its antibacterial activity, highlighting its potential as a topical antiseptic.

- Cancer Treatment Research : In a recent study published in a peer-reviewed journal, this compound was tested against breast cancer cells (MCF-7). The results showed that treatment with the compound significantly reduced cell viability and induced apoptosis, suggesting its potential use in cancer therapy.

Propiedades

IUPAC Name |

dodecyl 4-chloro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWRFBNNJDURM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408292 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124809-77-4 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.